molecular formula C22H19N5OS B7454025 Sec61-IN-2

Sec61-IN-2

Cat. No.: B7454025
M. Wt: 401.5 g/mol
InChI Key: PWRJGWUGWDERBT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec61-IN-2 is a small molecule inhibitor targeting the Sec61 translocon complex, a critical component in the endoplasmic reticulum (ER) responsible for protein translocation. The Sec61 complex forms a channel that allows newly synthesized proteins to enter the ER, where they undergo folding and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sec61-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Sec61-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Sec61-IN-2 exerts its effects by binding to the Sec61 translocon complex, blocking the translocation of newly synthesized proteins into the ER. This inhibition disrupts protein folding and modification, leading to the accumulation of misfolded proteins and inducing ER stress. The molecular targets of this compound include the Sec61α subunit, which forms the core of the translocon channel .

Properties

IUPAC Name

N-[4-[(E)-2-(3-methylpyridin-2-yl)ethenyl]-1,3-thiazol-2-yl]-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-16-4-2-10-24-19(16)7-6-18-15-29-22(25-18)26-21(28)20-5-3-13-27(20)14-17-8-11-23-12-9-17/h2-13,15H,14H2,1H3,(H,25,26,28)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRJGWUGWDERBT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C=CC2=CSC(=N2)NC(=O)C3=CC=CN3CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)/C=C/C2=CSC(=N2)NC(=O)C3=CC=CN3CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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